molecular formula C12H16ClNS B13249045 N-(4-chloro-2-methylphenyl)thian-4-amine

N-(4-chloro-2-methylphenyl)thian-4-amine

Cat. No.: B13249045
M. Wt: 241.78 g/mol
InChI Key: UNLHPGJFQZLBFD-UHFFFAOYSA-N
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Description

N-(4-chloro-2-methylphenyl)thian-4-amine is an organic compound with the molecular formula C12H16ClNS It is a derivative of thian-4-amine, where the phenyl ring is substituted with a chlorine atom at the 4-position and a methyl group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chloro-2-methylphenyl)thian-4-amine typically involves the reaction of 4-chloro-2-methylphenylthiourea with appropriate reagents under specific conditions. One common method is the Hantzsch thiazole synthesis, which involves the reaction of substituted thiourea with α-halo ketones in the presence of a solvent like ethanol . The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and solvents, along with stringent quality control measures, is essential to achieve the desired product specifications.

Chemical Reactions Analysis

Types of Reactions

N-(4-chloro-2-methylphenyl)thian-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The chlorine atom in the phenyl ring can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide or other strong bases in an appropriate solvent.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of the corresponding amine.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

N-(4-chloro-2-methylphenyl)thian-4-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(4-chloro-2-methylphenyl)thian-4-amine involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and the biological system being studied. For example, in antimicrobial applications, it may inhibit the growth of bacteria by interfering with essential metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-chloro-2-methylphenyl)thian-3-amine
  • N-(3-chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine

Uniqueness

N-(4-chloro-2-methylphenyl)thian-4-amine is unique due to its specific substitution pattern on the phenyl ring, which can influence its chemical reactivity and biological activity. The presence of both chlorine and methyl groups can enhance its lipophilicity and potentially improve its ability to cross biological membranes, making it a valuable compound for various applications .

Properties

Molecular Formula

C12H16ClNS

Molecular Weight

241.78 g/mol

IUPAC Name

N-(4-chloro-2-methylphenyl)thian-4-amine

InChI

InChI=1S/C12H16ClNS/c1-9-8-10(13)2-3-12(9)14-11-4-6-15-7-5-11/h2-3,8,11,14H,4-7H2,1H3

InChI Key

UNLHPGJFQZLBFD-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)Cl)NC2CCSCC2

Origin of Product

United States

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